![molecular formula C12H9N3O5S B2800044 4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid CAS No. 710315-25-6](/img/structure/B2800044.png)
4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid
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Overview
Description
Pyrimidines are a class of organic compounds with a two-ring structure, one of which is a six-membered ring containing two nitrogen atoms, and the other is a five-membered ring . They are fundamental components of nucleic acids, vitamins, and alkaloids . The compound you mentioned seems to be a derivative of pyrimidine, with additional functional groups attached to it.
Synthesis Analysis
The synthesis of pyrimidines can be achieved through several methods . One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms . The specific compound you mentioned would have additional functional groups attached to this basic structure.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions . The specific reactions that “4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid” would undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 2-Amino-4-hydroxy-6-methylpyrimidine has a molecular weight of 125.1286 .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Background : 4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid is a novel compound synthesized through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Antioxidant Properties
- Evaluation : Researchers have assessed the antioxidant properties of derivatives related to this compound using the DPPH method. These derivatives exhibit promising antioxidant activity, comparable to ascorbic acid .
Organic Synthesis
- Green Synthesis : The multicomponent reaction used to synthesize this compound exemplifies green chemistry principles, minimizing waste and simplifying workup .
Anti-Fibrotic Activities
- Derivatives : Researchers have prepared a library of 2-(pyridin-2-yl)pyrimidine derivatives starting from nicotinic acid and 1H-pyrazole-4-carboxylic acid. These derivatives were evaluated for anti-fibrotic activities in vitro .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c1-6-4-10(16)14-12(13-6)21-9-3-2-7(11(17)18)5-8(9)15(19)20/h2-5H,1H3,(H,17,18)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCOOQGQCUESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid |
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